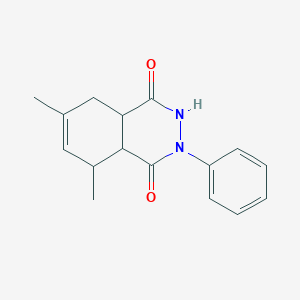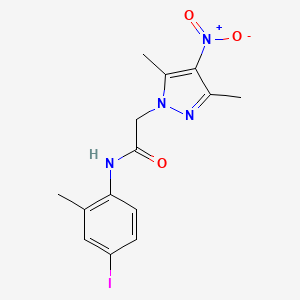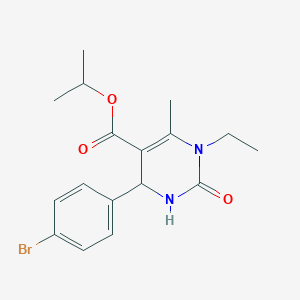![molecular formula C14H18N2O4S B4985913 4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B4985913.png)
4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid, also known as MPAA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a member of the thioamide class of compounds and has been shown to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of 4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and repair. Additionally, 4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid has been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer and antibacterial activity, 4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid has been shown to exhibit anti-inflammatory activity, with studies demonstrating its ability to reduce inflammation in animal models. Additionally, 4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid has been shown to exhibit antioxidant activity, with studies demonstrating its ability to scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, 4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid has been shown to exhibit a range of biological activities, making it a versatile compound for use in lab experiments. However, one limitation of 4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on 4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid. One area of interest is the development of more potent derivatives of 4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid, which may exhibit greater anticancer or antibacterial activity. Additionally, further studies are needed to fully understand the mechanism of action of 4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid and its potential as a therapeutic agent. Finally, there is potential for the development of 4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid-based diagnostic tools, which may be useful for the detection of cancer or bacterial infections.
Méthodes De Synthèse
4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid can be synthesized through a multistep process involving the reaction of 4-methoxy-3-nitrobenzoic acid with pentanoyl chloride, followed by reduction of the resulting nitro compound with tin (II) chloride. The final step involves the reaction of the resulting amine with carbon disulfide to form the thioamide.
Applications De Recherche Scientifique
4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anticancer activity, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, 4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid has been shown to have antibacterial activity, with studies demonstrating its effectiveness against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
IUPAC Name |
4-methoxy-3-(pentanoylcarbamothioylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-3-4-5-12(17)16-14(21)15-10-8-9(13(18)19)6-7-11(10)20-2/h6-8H,3-5H2,1-2H3,(H,18,19)(H2,15,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTGWWLEOLFKFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(=S)NC1=C(C=CC(=C1)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-[(pentanoylcarbamothioyl)amino]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzoate](/img/structure/B4985860.png)
![8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline](/img/structure/B4985865.png)
![2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B4985867.png)

![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[(6-methoxy-2H-chromen-3-yl)methyl]methanamine](/img/structure/B4985879.png)
![2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]-4-(1-propen-1-yl)benzene](/img/structure/B4985887.png)

![2-methyl-N-{1-[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4985907.png)
![4-[(ethylsulfonyl)amino]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]benzamide trifluoroacetate](/img/structure/B4985910.png)
![N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4985912.png)
![4-{(2-chlorophenyl)[5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4985914.png)